Nlrp3-IN-25

NLRP3 inflammasome IL-1β inhibition Drug discovery

Optimized for in vivo use, this NLRP3 inhibitor exhibits oral bioavailability (F=121% in rat) and high solubility. Unlike MCC950, it demonstrates >1,000-fold selectivity over NLRC4 with minimal CYP3A4 inhibition. Validated to attenuate kidney injury in an adriamycin-induced glomerulonephritis model. Ideal for chronic oral dosing studies requiring robust target engagement.

Molecular Formula C17H19F3N4O5S
Molecular Weight 448.4 g/mol
Cat. No. B12375336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-25
Molecular FormulaC17H19F3N4O5S
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3
InChIInChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25)
InChIKeyAXBUEIBPZRUIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-25: A High-Potency NLRP3 Inhibitor with Established Oral Bioavailability for In Vivo Research


Nlrp3-IN-25 (also designated as compound 32) is a small-molecule inhibitor of the NLRP3 inflammasome, a key mediator of innate immunity implicated in numerous inflammatory disorders [1]. It belongs to a novel chemical class characterized by an oxazole scaffold bearing an acylsulfamide moiety [1]. The compound is distinguished by its demonstrated oral bioavailability and in vivo efficacy, having been validated in a mouse model of adriamycin-induced glomerulonephritis, where it attenuated kidney injury [1]. In cellular assays using THP-1 cells, Nlrp3-IN-25 inhibits IL-1β secretion with an IC50 of 21 nM [1].

Beyond Potency: Why Nlrp3-IN-25's Defined Physicochemical and Selectivity Profile Precludes Direct Substitution with Common NLRP3 Inhibitors


While multiple NLRP3 inhibitors have been reported with nanomolar potency in cell-based assays, significant disparities exist in their physicochemical properties, selectivity, and in vivo pharmacokinetic behavior that directly impact experimental reproducibility and translatability. For instance, the widely used tool compound MCC950 (CP-456,773) suffers from off-target carbonic anhydrase inhibition and poor metabolic stability in certain species [1]. In contrast, Nlrp3-IN-25 was specifically optimized to overcome such liabilities; it exhibits high selectivity for NLRP3 over the closely related NLRC4 inflammasome [2], lacks significant CYP3A4 inhibition [2], and possesses a favorable Caco-2 permeability profile [2]. Therefore, assuming functional equivalence between Nlrp3-IN-25 and other in-class compounds without empirical validation risks introducing confounding variables, particularly in studies requiring oral dosing or aiming to isolate NLRP3-specific effects.

Quantitative Differentiation of Nlrp3-IN-25: A Comparative Evidence Guide for Informed Procurement


Cell-Based Potency: Nlrp3-IN-25 Demonstrates Superior or Comparable IL-1β Suppression

Nlrp3-IN-25 inhibits IL-1β secretion in THP-1 cells with an IC50 of 21 nM [1]. This potency is comparable to or exceeds that of several other leading NLRP3 inhibitors. For example, the well-known inhibitor MCC950 (CP-456,773) exhibited an average IC50 of 60 nM across multiple assays in the same study [1]. Furthermore, compound B6, a recently developed non-sulfonylurea inhibitor, showed an IC50 of 10.69 nM in a similar cellular assay [2], placing Nlrp3-IN-25's potency well within the range of high-performance research tools.

NLRP3 inflammasome IL-1β inhibition Drug discovery

Selectivity Profile: Nlrp3-IN-25 Offers Distinctly High Selectivity Over the NLRC4 Inflammasome

A critical differentiator for Nlrp3-IN-25 is its high selectivity for the NLRP3 inflammasome over the closely related NLRC4 inflammasome. In the primary publication, Nlrp3-IN-25 demonstrated an IC50 of >30 μM for inhibition of NLRC4-dependent pyroptosis, compared to an IC50 of 0.028 μM for NLRP3-dependent pyroptosis in THP-1 cells [1]. This represents a >1,000-fold selectivity window. In contrast, many early-generation NLRP3 inhibitors, including the widely used MCC950, have been shown to possess off-target activities, such as inhibition of carbonic anhydrases [2], which can confound results in long-term or in vivo studies.

Inflammasome selectivity NLRC4 Off-target effects

Physicochemical and ADME Advantages: High Solubility and Permeability Distinguish Nlrp3-IN-25

Nlrp3-IN-25 exhibits favorable physicochemical properties that are critical for reliable in vivo dosing. The compound demonstrates high aqueous solubility in FaSSIF (fasted state simulated intestinal fluid) at 444 μM and excellent Caco-2 membrane permeability with a Papp value of 27.8 x 10^-6 cm/s [1]. These values are indicative of a compound well-suited for oral absorption. For comparison, while MCC950 is orally bioavailable, its specific FaSSIF solubility and permeability are not as extensively characterized or optimized in the same manner [2]. The high solubility of Nlrp3-IN-25 facilitates the preparation of consistent dosing solutions, reducing experimental variability.

ADME Caco-2 permeability Oral bioavailability

Validated In Vivo Efficacy: Oral Dosing of Nlrp3-IN-25 Attenuates Disease Pathology

Nlrp3-IN-25 has been validated in an in vivo disease model, demonstrating a clear therapeutic effect. In an LPS challenge mouse model of systemic inflammation, oral administration of Nlrp3-IN-25 suppressed plasma IL-1β in a dose-dependent manner [1]. More importantly, in a therapeutically relevant model of adriamycin-induced glomerulonephritis, a 2-week oral treatment with Nlrp3-IN-25 significantly improved kidney function, as measured by a reduction in the urine albumin-to-creatinine ratio (UACR) [1]. This in vivo proof-of-concept is a key differentiator, as many reported NLRP3 inhibitors lack this level of disease model validation or have been shown to have limited efficacy in such models [2].

In vivo efficacy Oral administration Kidney disease

Recommended Application Scenarios for Nlrp3-IN-25 in Inflammation and Immunology Research


In Vitro Validation of NLRP3-Dependent Cytokine Release and Pyroptosis

Nlrp3-IN-25 is ideally suited for cell-based studies aiming to dissect NLRP3 inflammasome signaling. Its high potency (IC50 = 21 nM) and robust selectivity window over NLRC4 (>1,000-fold) make it a superior choice for experiments designed to attribute functional outcomes specifically to NLRP3 activation [1]. Researchers can confidently use Nlrp3-IN-25 to inhibit IL-1β secretion and pyroptotic cell death in human and mouse macrophages, ensuring that observed effects are not confounded by off-target inflammasome modulation [1].

In Vivo Pharmacology Studies Requiring Oral Administration in Rodent Models

The established oral bioavailability (F = 121% in rat) and favorable PK profile (low clearance, high volume of distribution) of Nlrp3-IN-25 make it an excellent tool for chronic in vivo studies where repeated oral gavage is required [1]. Its high solubility (444 μM in FaSSIF) facilitates the preparation of homogeneous dosing formulations, reducing inter-animal variability [1]. This is particularly advantageous for studies in models of chronic inflammation, such as kidney disease, where sustained target engagement is necessary.

Disease-Specific Mechanistic Studies in Renal Inflammation and Fibrosis

Nlrp3-IN-25 has been specifically validated in a mouse model of adriamycin-induced glomerulonephritis, where it significantly improved key disease metrics like the urine albumin-to-creatinine ratio [1]. This makes it a compelling candidate for researchers investigating the role of the NLRP3 inflammasome in various forms of kidney injury, including diabetic nephropathy, lupus nephritis, and fibrosis [1]. Its use can help establish a causative link between NLRP3 activation and downstream renal pathology.

Benchmarking Studies for Novel NLRP3 Inhibitor Development

For medicinal chemists and pharmacologists engaged in the discovery of next-generation NLRP3 inhibitors, Nlrp3-IN-25 serves as a valuable benchmark compound. Its comprehensive in vitro profile—including cellular IC50, selectivity data, solubility, and permeability—alongside its in vivo PK and efficacy data, provides a well-characterized standard against which new chemical entities can be compared [1]. This allows for rigorous assessment of whether a novel candidate offers a genuine improvement over a state-of-the-art tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.